![molecular formula C27H20F3N3O4S B14723395 3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid CAS No. 6554-59-2](/img/structure/B14723395.png)
3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of phenylsulfamoyl, benzamido, and trifluoromethyl groups, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Amidation Reactions: Involving the reaction of benzoyl chloride derivatives with amines.
Sulfonation Reactions: Utilizing sulfonyl chlorides to introduce the phenylsulfamoyl group.
Trifluoromethylation: Employing reagents like trifluoromethyl iodide under specific conditions to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of functional groups like phenylsulfamoyl and trifluoromethyl enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: A simpler amide derivative of benzoic acid with various pharmacological applications.
Sulfonamides: Compounds containing the sulfonamide group, widely used as antibiotics.
Trifluoromethylated Compounds: Known for their enhanced stability and bioactivity.
Uniqueness
3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid stands out due to its combination of functional groups, which impart unique chemical and biological properties. Its trifluoromethyl group, in particular, enhances its metabolic stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
6554-59-2 |
|---|---|
Fórmula molecular |
C27H20F3N3O4S |
Peso molecular |
539.5 g/mol |
Nombre IUPAC |
3-[[4-(phenylsulfamoyl)benzoyl]amino]-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C27H20F3N3O4S/c28-27(29,30)20-7-5-11-23(17-20)32-26(35)19-6-4-10-22(16-19)31-25(34)18-12-14-24(15-13-18)38(36,37)33-21-8-2-1-3-9-21/h1-17,33H,(H,31,34)(H,32,35) |
Clave InChI |
NXCLEINIAIDSPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



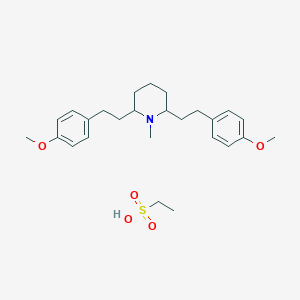

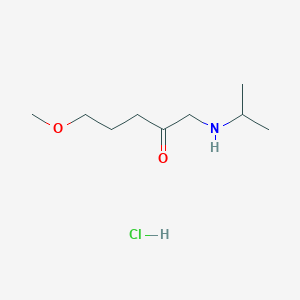
![Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate](/img/structure/B14723333.png)
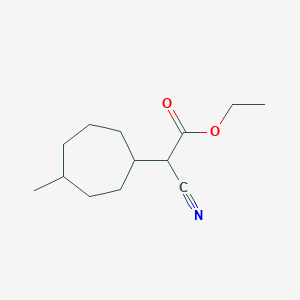
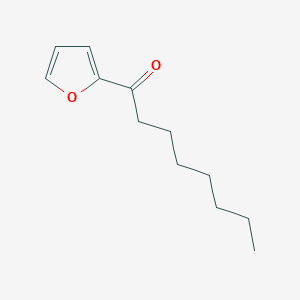
![3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid](/img/structure/B14723362.png)
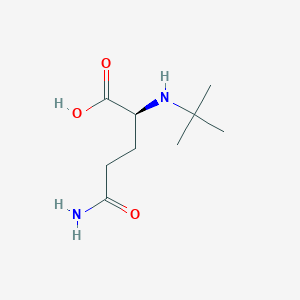
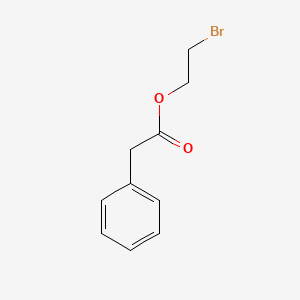

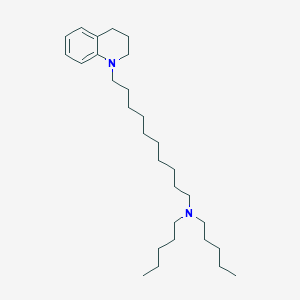
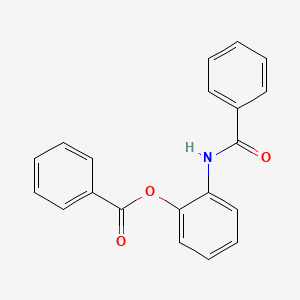
![1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14723406.png)
